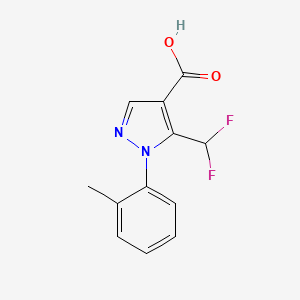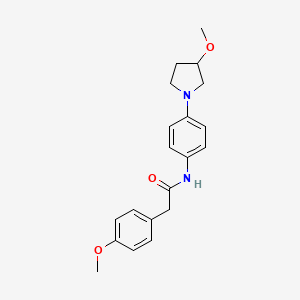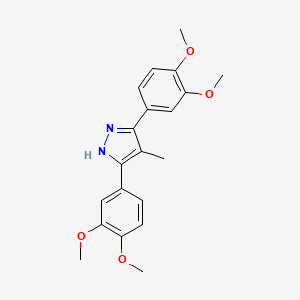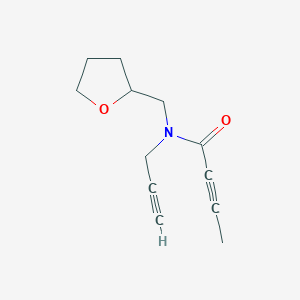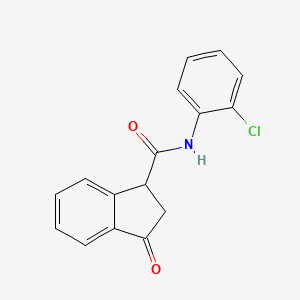
N-(2-chlorophenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related indene derivatives involves complex chemical reactions, often starting with specific chlorophenyl compounds as precursors. For example, the synthesis of "N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide" showcases a multi-step process utilizing 4-chlorobenzenamine, highlighting the intricate nature of synthesizing chlorophenyl-based carboxamides (Kan, 2015).
Molecular Structure Analysis
X-ray diffraction (XRD) techniques have been pivotal in determining the molecular conformation of related compounds, such as the racemic indan derivative "(±)-1-trans-3-(3,4-dichlorophenyl)-2,3-dihydro-1H-indene-1-carboxamide." This method unambiguously determined its crystal structure, showcasing the importance of XRD in analyzing the molecular structure of complex compounds (Doriguetto et al., 2009).
Chemical Reactions and Properties
Chemical properties of indene derivatives can be understood through their synthesis and structural characterization. For instance, the synthesis of "N-(4-Chlorophenyl)-N′-{4-[(Z)-hydroxy(1-oxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenyl}urea" involves reactions that highlight the compound's reactivity and interaction with other chemicals, demonstrating the compound's versatile chemical properties (Celik et al., 2018).
Physical Properties Analysis
The physical properties of similar compounds can be inferred from their molecular structure. The crystal packing and hydrogen bonding in the racemic indan derivative illustrate how molecular geometry affects physical properties, such as solubility and melting point (Doriguetto et al., 2009).
Chemical Properties Analysis
Detailed chemical properties, including reactivity and stability, can be analyzed through various spectroscopic methods such as NMR, IR, and UV-Vis spectra. For example, "Synthesis, crystal structure analysis, spectral IR, NMR UV-Vis investigations, NBO and NLO of 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide" demonstrates the use of these techniques in understanding the chemical properties and reactivity of chlorophenyl-based carboxamides (Demir et al., 2016).
Wissenschaftliche Forschungsanwendungen
Overview of Applications in Supramolecular Chemistry
N-(2-chlorophenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide is a compound with potential applications in various scientific fields. One of the prominent areas is its role in supramolecular chemistry. Benzene-1,3,5-tricarboxamide derivatives, structurally similar to the compound , have shown significant importance in supramolecular self-assembly. Their ability to form one-dimensional, nanometer-sized rod-like structures through H-bonding, and their multivalent nature make them useful in nanotechnology, polymer processing, and biomedical applications. The versatile nature of these compounds, including the N-(2-chlorophenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide, offers a promising future in these disciplines (Cantekin, de Greef, & Palmans, 2012).
Role in Synthetic Organic Chemistry
In the domain of synthetic organic chemistry, derivatives of N-(2-chlorophenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide, particularly those based on the N-Ar axis, have been extensively studied. These studies include the development of highly chemoselective N-acylation reagents, exploration of chiral axes due to acyclic imide-Ar Bond, and the creation of chiral ligands with a prochiral N-Ar axis. These advancements have a wide array of applications, including serving as N-acylation reagents with enhanced chemoselectivity and forming the basis for high selectivity in palladium-catalyzed asymmetric allylic substitution reactions (Kondo & Murakami, 2001).
Environmental Impact and Degradation Studies
The environmental impact and degradation mechanisms of chlorophenyl compounds, similar to N-(2-chlorophenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide, have been extensively studied. These studies focus on their toxicity, bioaccumulation, and their potential as environmental pollutants. For instance, chlorophenols have been evaluated for their moderate toxicity levels to mammalian and aquatic life and their strong organoleptic effect. Similarly, the persistence and bioaccumulation potential of these compounds, along with their degradation mechanisms, particularly in the presence of zero-valent iron and iron-based bimetallic systems, have been a subject of extensive research (Krijgsheld & Gen, 1986; Gunawardana, Singhal, & Swedlund, 2011).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(2-chlorophenyl)-3-oxo-1,2-dihydroindene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO2/c17-13-7-3-4-8-14(13)18-16(20)12-9-15(19)11-6-2-1-5-10(11)12/h1-8,12H,9H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUEAAYJXUVSFGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2C1=O)C(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N,N-diisopropylacetamide](/img/structure/B2487655.png)
![N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2487657.png)
![Ethyl (1-{[(2-methoxyphenyl)carbonyl]carbamothioyl}-3-oxopiperazin-2-yl)acetate](/img/structure/B2487659.png)
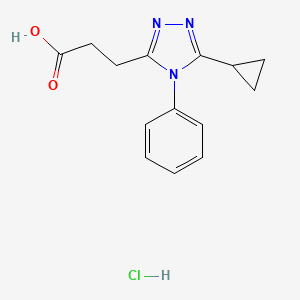
![N,N-dimethyl-2-[4-[(E)-2-phenylethenyl]sulfonyl-1,4-diazepan-1-yl]acetamide](/img/structure/B2487661.png)
![N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2487662.png)

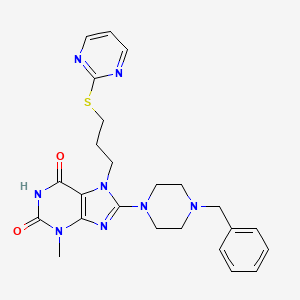
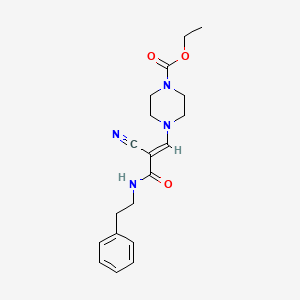
![methyl 4-({(2Z)-6-bromo-3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2487670.png)
